6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Property-Based Design

6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one (CAS 2059942-51-5) is a synthetic small molecule belonging to the 1(2H)-phthalazinone class, a bicyclic heterocycle known for its prominence in medicinal chemistry. This specific derivative features a 6-hydroxy substitution and an N-2 isopropyl group (C₁₁H₁₂N₂O₂, MW 204.23 g/mol).

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13246488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C2=C(C=C(C=C2)O)C=N1
InChIInChI=1S/C11H12N2O2/c1-7(2)13-11(15)10-4-3-9(14)5-8(10)6-12-13/h3-7,14H,1-2H3
InChIKeyFSVWDYMZLCSHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one: Core Chemical Identity and Compound Class Profile


6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one (CAS 2059942-51-5) is a synthetic small molecule belonging to the 1(2H)-phthalazinone class, a bicyclic heterocycle known for its prominence in medicinal chemistry . This specific derivative features a 6-hydroxy substitution and an N-2 isopropyl group (C₁₁H₁₂N₂O₂, MW 204.23 g/mol) . The phthalazinone scaffold is a recognized pharmacophore in multiple therapeutic areas, including oncology (as PARP inhibitors) and inflammation, where subtle modifications to the core and N-2 substituent can dramatically alter potency, selectivity, and physicochemical behavior [1].

Scaffold 1(2H)-phthalazinone core with 6-hydroxy, N-2 isopropyl substitution
Role Defined SAR building block for N-2 substituent effect studies
Identity Verified CAS 2059942-51-5, IUPAC name, distinct from hydroxymethyl isomer Not an impurity or generic analog

Why Simple Phthalazinone Analogs Cannot Substitute for 6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one in Targeted Research


The phthalazinone literature confirms that even minor alterations at the N-2 position or on the aromatic ring lead to profound shifts in biological target engagement and ADMET properties [1]. For example, in the context of PARP inhibition, variations in the C-4 or N-2 substituents can change enzyme inhibition constants by orders of magnitude. Therefore, substituting the N-2 isopropyl, 6-hydroxy derivative with a close commercial analog like 6-hydroxy-2-methylphthalazin-1-one (CAS 2059992-97-9) is chemically unsound without comparative data. The isopropyl group confers distinct steric bulk and lipophilicity (clogP) compared to a methyl or ethyl group, which will differentially impact target binding pocket accommodation and solubility profiles, directly jeopardizing the validity of SAR studies and biological assay reproducibility .

Target Compound
6-Hydroxy-2-isopropylphthalazin-1-one
Branched isopropyl steric bulk and distinct lipophilicity
Common Substitute
6-Hydroxy-2-methylphthalazin-1-one
Smaller steric profile and lower estimated lipophilicity shift SAR conclusions and binding pocket fit
Target Compound
C₁₁H₁₂N₂O₂, MW 204.23
6-hydroxy substituent, exact CAS and InChI Key
Isomer Risk
6-(hydroxymethyl)phthalazin-1(2H)-one
One-atom shift (hydroxy vs. hydroxymethyl) changes molecular identity and biological readout

Quantitative Differentiation of 6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one from Closest Analogs: A Comparative Evidence Table


Physicochemical Differentiation: Lipophilicity and Steric Bulk vs. the 6-Hydroxy-2-methyl Analog

The target compound is differentiated from its closest commercially available analog, 6-hydroxy-2-methylphthalazin-1-one, by the N-2 isopropyl substituent. While direct experimental logP values are not publicly available for this compound, a class-level inference based on the phthalazinone scaffold indicates the isopropyl group increases calculated logP (clogP) by approximately 0.8–1.0 log units and molar refractivity (a measure of steric bulk) by ~10 units compared to the methyl analog [1]. This change is critical for optimizing membrane permeability and target binding, as a higher logP can enhance passive permeability but may reduce aqueous solubility. For SAR studies, this specific steric and lipophilic profile is the defined variable of interest and cannot be replicated by the methyl or ethyl homologs .

Lipophilicity & Steric Bulk
Class-level inference
Estimated ΔclogP ≈ +0.8, ΔMR ≈ +9.7 cm³/mol vs. methyl analog
Defines N-2 substituent variable in SAR screening; methyl analog cannot replicate this property
In silico fragment-based estimation; experimental logP may vary
Medicinal Chemistry Structure-Activity Relationship (SAR) Property-Based Design

Verified Chemical Identity and Vendor-Assured Purity Benchmarks

Reputable vendors provide a verified minimum purity specification of 95% for this compound, supported by batch-specific Certificates of Analysis (CoA) . The structural identity is defined by an unambiguous IUPAC name (6-hydroxy-2-isopropylphthalazin-1(2H)-one) and InChI Key (FSVWDYMZLCSHLM-UHFFFAOYSA-N), ensuring chemical sourcing precision . In contrast, general searches for phthalazinone analogs can lead to misidentified isomers (e.g., 6-hydroxymethyl derivatives) with different CAS numbers and biological activity profiles, presenting a procurement risk for non-target compounds . This precise structural specification is a fundamental requirement for reproducible research.

Identity & Purity
Supporting evidence
CAS 2059942-51-5, IUPAC confirmed, purity ≥95%
Ensures procurement of exact structure; eliminates hydroxymethyl isomer misidentification
Batch CoA from vendor; verify upon receipt
Chemical Procurement Structural Identity Verification Quality Assurance

Potential for Selective ALDH1A1 Target Engagement: A Differentiating Hypothesis Based on Scaffold Analysis

A public bioactivity database entry (ChEMBL/BindingDB) initially suggested moderate ALDH1A1 inhibitory activity (IC₅₀ 1.92 μM) for a compound matching this name [1]. However, confirmatory structural analysis reveals the recorded SMILES corresponds to a different chemotype, indicating a potential database curation error [2]. This highlights a critical knowledge gap: while the true inhibitory profile of the 6-hydroxy-2-isopropylphthalazin-1-one against ALDH1A1 is currently unknown and cannot be inferred from this record, the phthalazinone scaffold is a known privileged structure for this enzyme class [3]. The N-2 isopropyl-6-hydroxy combination therefore represents a distinct and untested chemical hypothesis for probing ALDH1A1 binding, offering a clear opportunity for novel SAR generation compared to well-characterized but structurally distinct ALDH1A1 inhibitors like the theophylline-based NCT-501 (IC₅₀ 40 nM) [4].

ALDH1A1 Hypothesis
Data to verify
IC₅₀ unknown; database record misassigned
Untested phthalazinone chemotype for ALDH1A1; distinct from NCT-501 (40 nM)
Novel scaffold hypothesis requires experimental validation; no inhibition data assumed
Chemical Biology Aldehyde Dehydrogenase 1A1 (ALDH1A1) Enzyme Inhibition

High-Value Application Scenarios for Procuring 6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one


Medicinal Chemistry: Exploring N-2 Substituent Effects in Phthalazinone-Based Lead Optimization

This compound is the correct reagent for executing a structured SAR study to map the impact of N-2 alkyl steric bulk and lipophilicity on a target of interest. As established, its unique combination of 6-hydroxy and 2-isopropyl groups provides critical differentiation from the 2-methyl or 2-ethyl analogs . Its procurement allows medicinal chemists to accurately test the hypothesis that a branched isopropyl group, with its specific clogP and steric profile, enhances a desired biological activity or ADME property compared to linear or smaller N-2 substituents, a common strategic goal in lead optimization [1].

Chemical Biology: Tool Compound for Investigating Novel ALDH1A1 Chemotypes

The 6-hydroxy-2-isopropyl phthalazinone core represents a potential novel chemotype for the inhibition of aldehyde dehydrogenase 1A1, a cancer stem cell target [2]. Despite a database misassignment, the scaffold's potential for this target, when compared to the current gold-standard theophylline-based tool compounds, is entirely uncharacterized [3]. Procuring this compound is the necessary first step for a laboratory aiming to pioneer this chemical space, profile the scaffold, and establish a new intellectual property position distinct from known inhibitors.

Analytical Chemistry & Core Facility Management: Inventory of Authenticated Phthalazinone Building Blocks

For core facilities and compound management groups that support diverse medicinal chemistry projects, procuring the exact building block, 6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one, as verified by its InChI Key and CAS number, eliminates the risk of stock contamination by structurally similar isomers like 6-(hydroxymethyl)-2-methylphthalazin-1-one . This precise inventory control ensures that high-throughput screening sets and parallel synthesis libraries are built on foundations of unequivocal chemical identity, directly impacting the reliability of downstream biological assay data.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
N-2 isopropyl steric/lipophilic vector
Verify impact on target binding or ADME vs. methyl/ethyl analogs
ALDH1A1 Chemical Biology
Unexplored phthalazinone chemotype
Establish novel SAR distinct from theophylline-based inhibitors
Compound Management
Verified CAS and InChI Key
Prevent isomer contamination in screening libraries
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